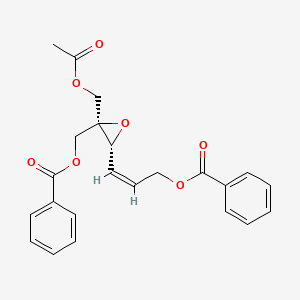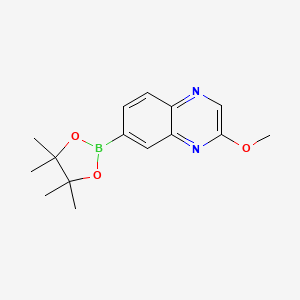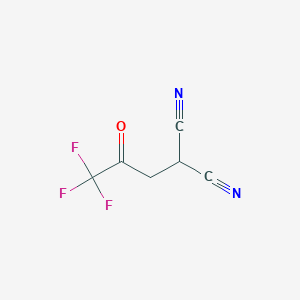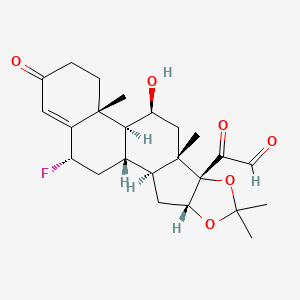
Naxagolide-O-methyl Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naxagolide-O-methyl Hydrochloride is a chemical compound known for its role as an intermediate in the synthesis of Naxagolide Hydrochloride, a dopamine D2-receptor agonist used in the treatment of extrapyramidal disorders, including Parkinson’s disease . This compound is significant in the field of neurology and pharmacology due to its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naxagolide-O-methyl Hydrochloride involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Naxagolide-O-methyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions involving this compound typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield Naxagolide derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
Applications De Recherche Scientifique
Naxagolide-O-methyl Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly in the context of neurotransmitter regulation and receptor binding.
Medicine: this compound is crucial in the development of drugs for treating neurological disorders, especially Parkinson’s disease.
Mécanisme D'action
The mechanism of action of Naxagolide-O-methyl Hydrochloride involves its interaction with dopamine D2 receptors. As a dopamine agonist, it mimics the action of dopamine by binding to these receptors and activating them. This activation leads to a cascade of intracellular events that result in the modulation of neurotransmitter release and neuronal activity. The compound’s effects are mediated through the dopaminergic pathways in the brain, which are crucial for motor control and cognitive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naxagolide Hydrochloride: The parent compound, also a dopamine D2-receptor agonist, used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Uniqueness
Naxagolide-O-methyl Hydrochloride is unique due to its specific role as an intermediate in the synthesis of Naxagolide Hydrochloride. Its chemical structure allows for targeted modifications that can enhance its pharmacological properties, making it a valuable compound in drug development and research .
Propriétés
Formule moléculaire |
C16H24ClNO2 |
|---|---|
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
(4aR,10bR)-9-methoxy-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-8-17-9-10-19-16-14-11-13(18-2)6-4-12(14)5-7-15(16)17;/h4,6,11,15-16H,3,5,7-10H2,1-2H3;1H/t15-,16-;/m1./s1 |
Clé InChI |
KGOJXBIHHNCIDX-QNBGGDODSA-N |
SMILES isomérique |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)OC.Cl |
SMILES canonique |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)
![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)

![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)


![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)

